molecular formula C15H13ClN2O3 B5819263 N'~1~-(4-CHLOROBENZOYL)-3-METHOXYBENZOHYDRAZIDE

N'~1~-(4-CHLOROBENZOYL)-3-METHOXYBENZOHYDRAZIDE

Cat. No.: B5819263
M. Wt: 304.73 g/mol
InChI Key: OWLRNVVRGZMDLH-UHFFFAOYSA-N
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Description

N’~1~-(4-CHLOROBENZOYL)-3-METHOXYBENZOHYDRAZIDE is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a 4-chlorobenzoyl group and a 3-methoxybenzohydrazide moiety

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-21-13-4-2-3-11(9-13)15(20)18-17-14(19)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLRNVVRGZMDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(4-CHLOROBENZOYL)-3-METHOXYBENZOHYDRAZIDE typically involves the reaction of 4-chlorobenzoyl chloride with 3-methoxybenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for a specific period, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’~1~-(4-CHLOROBENZOYL)-3-METHOXYBENZOHYDRAZIDE may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as ethyl methyl ketone can facilitate the dissolution of reactants and the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N’~1~-(4-CHLOROBENZOYL)-3-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’~1~-(4-CHLOROBENZOYL)-3-METHOXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’~1~-(4-CHLOROBENZOYL)-3-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-(4-CHLOROBENZOYL)-3-METHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and benzohydrazide moiety differentiate it from other similar compounds, potentially leading to unique applications and effects .

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